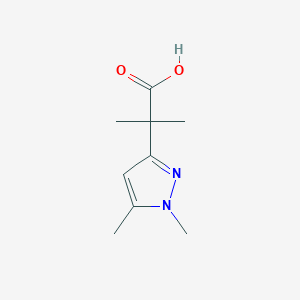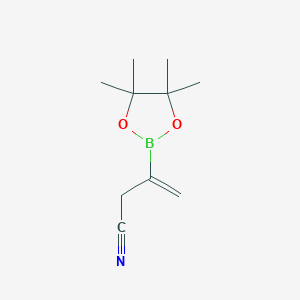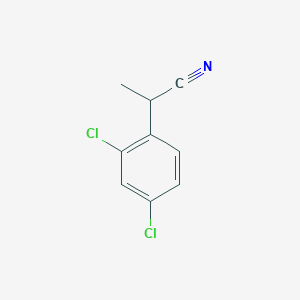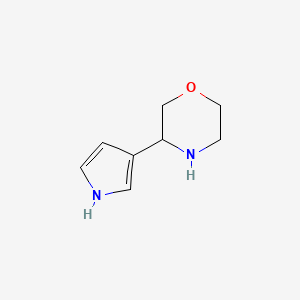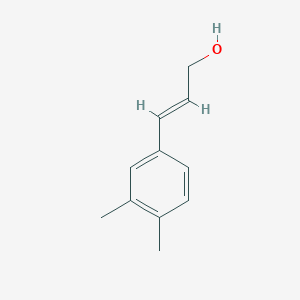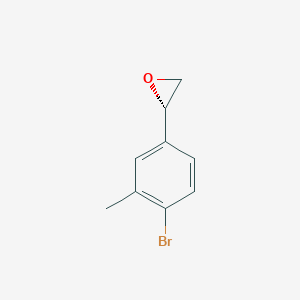
(R)-2-(4-Bromo-3-methylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-Bromo-3-methylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a bromine atom and a methyl group attached to the phenyl ring, which is bonded to the oxirane ring. The ®-configuration indicates that the compound is optically active and has a specific spatial arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromo-3-methylphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-2-(4-Bromo-3-methylphenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of ®-2-(4-Bromo-3-methylphenyl)oxirane may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the epoxidation process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-Bromo-3-methylphenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alcohols.
Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: The reduction process is usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: The major products are substituted alcohols, amines, or thiols, depending on the nucleophile used.
Reduction: The primary product is the corresponding diol.
Oxidation: The major products include carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry
®-2-(4-Bromo-3-methylphenyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxidation reactions. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine
The compound’s derivatives have potential applications in medicinal chemistry. For example, epoxide-containing molecules are explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry
In the industrial sector, ®-2-(4-Bromo-3-methylphenyl)oxirane is utilized in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.
Wirkmechanismus
The mechanism of action of ®-2-(4-Bromo-3-methylphenyl)oxirane involves its reactivity towards nucleophiles. The strained oxirane ring opens upon nucleophilic attack, leading to the formation of a more stable product. This reactivity is exploited in various chemical transformations and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(4-Chloro-3-methylphenyl)oxirane: Similar structure but with a chlorine atom instead of bromine.
®-2-(4-Fluoro-3-methylphenyl)oxirane: Contains a fluorine atom in place of bromine.
®-2-(4-Iodo-3-methylphenyl)oxirane: Features an iodine atom instead of bromine.
Uniqueness
®-2-(4-Bromo-3-methylphenyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s larger atomic size and different electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
(2R)-2-(4-bromo-3-methylphenyl)oxirane |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7(9-5-11-9)2-3-8(6)10/h2-4,9H,5H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
ZGWLWIIABGTIFV-VIFPVBQESA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)[C@@H]2CO2)Br |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


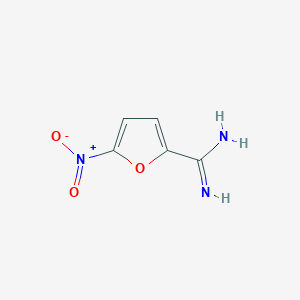
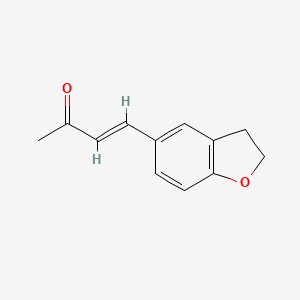
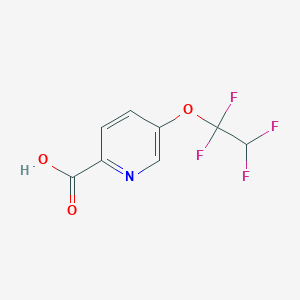
![(1-(Benzo[b]thiophen-3-ylmethyl)cyclopropyl)methanamine](/img/structure/B15322581.png)
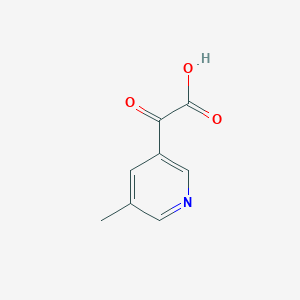
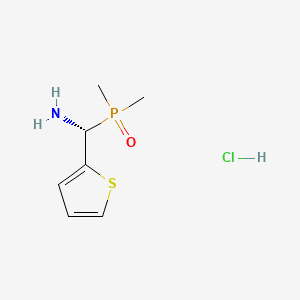
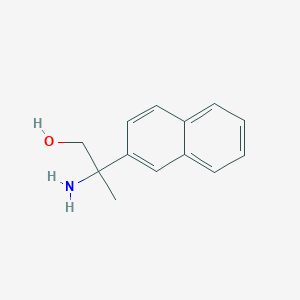
![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
